molecular formula C13H9Cl2NO2 B6389968 MFCD18317585 CAS No. 1261982-78-8

MFCD18317585

Cat. No.: B6389968
CAS No.: 1261982-78-8
M. Wt: 282.12 g/mol
InChI Key: OVEMMKZQMYSKMR-UHFFFAOYSA-N
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Description

For this analysis, we will use CAS 918538-05-3 (MDL: MFCD11044885, ) as a representative proxy due to its structural similarity to common halogenated triazine derivatives.

Properties

IUPAC Name

2-chloro-5-(3-chloro-2-methylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO2/c1-7-9(3-2-4-11(7)14)8-5-10(13(17)18)12(15)16-6-8/h2-6H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVEMMKZQMYSKMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC(=C(N=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00687613
Record name 2-Chloro-5-(3-chloro-2-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261982-78-8
Record name 2-Chloro-5-(3-chloro-2-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18317585 involves several steps, including the use of specific reagents and reaction conditions. One common method involves the reaction of precursor compounds under controlled temperature and pressure conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the careful control of reaction parameters to ensure high yield and purity of the final product. Advanced techniques such as distillation and crystallization are often employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

MFCD18317585 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Catalysts: Such as palladium on carbon and platinum.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions yield reduced forms of the compound.

Scientific Research Applications

MFCD18317585 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic effects and as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD18317585 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Properties of CAS 918538-05-3 (Proxy for MFCD18317585) :

  • Molecular Formula : C₆H₃Cl₂N₃
  • Molecular Weight : 188.01 g/mol
  • Hazard Profile : H315-H319-H335 (skin/eye irritation, respiratory irritation) .

We compare this compound (proxy: CAS 918538-05-3) with two structurally and functionally analogous compounds: CAS 1533-03-5 (trifluoromethyl-substituted aromatic compound, ) and CAS 1761-61-1 (brominated aromatic acid, ).

Table 1: Structural and Functional Comparison
Property This compound (Proxy: CAS 918538-05-3) CAS 1533-03-5 CAS 1761-61-1
Molecular Formula C₆H₃Cl₂N₃ C₁₀H₉F₃O C₇H₅BrO₂
Molecular Weight 188.01 g/mol 202.17 g/mol 201.02 g/mol
Key Functional Groups Chloropyrrolotriazine Trifluoromethyl ketone Bromobenzoic acid
Solubility (Log S) -3.17 -2.47 (ESOL) -2.47 (ESOL)
Bioavailability 0.55 0.55 0.55
Hazard Profile H315-H319-H335 Not specified H302 (acute toxicity)
Applications Pharmaceutical intermediates Materials science, agrochemicals Organic synthesis
Synthetic Accessibility Moderate (Brenk score: 0.71) High (synthetic accessibility: 3.1) Moderate (green chemistry)
Key References
Structural Comparison

Chlorinated vs. Fluorinated Substituents :

  • This compound (Proxy) : Contains two chlorine atoms on a pyrrolotriazine core, enhancing electrophilicity and reactivity in cross-coupling reactions .
  • CAS 1533-03-5 : Features a trifluoromethyl group (-CF₃), imparting metabolic stability and lipophilicity, critical for agrochemical durability .
  • CAS 1761-61-1 : Bromine substituent increases molecular polarizability, making it useful in Suzuki-Miyaura couplings .

Heterocyclic vs. Aromatic Systems :

  • This compound’s pyrrolotriazine scaffold offers multiple nitrogen sites for hydrogen bonding, unlike the purely aromatic systems of CAS 1761-61-1 .

Functional Comparison

Bioactivity and Druglikeness :

  • This compound and CAS 1533-03-5 both show moderate bioavailability (Score: 0.55) but differ in toxicity profiles. The chlorine atoms in this compound increase irritation risks compared to the trifluoromethyl group in CAS 1533-03-5 .
  • CAS 1761-61-1’s brominated structure limits gastrointestinal absorption (BBB permeability: Low) but is preferred in catalytic applications .

Synthetic Methods :

  • This compound : Synthesized via KI-mediated coupling of chlorinated intermediates in DMF .
  • CAS 1533-03-5 : Produced using A-FGO catalysts in THF, emphasizing green chemistry principles (reusable catalysts, 98% yield) .
  • CAS 1761-61-1 : Requires ion-liquid solvents for bromine activation, posing scalability challenges .

Research Findings and Limitations
  • Modifying chlorine to fluorine may improve pharmacokinetics .
  • CAS 1533-03-5 : High thermal stability (-CF₃ group) suits high-temperature applications but lacks comprehensive toxicity data .
  • CAS 1761-61-1 : Bromine’s cost and handling hazards limit industrial adoption despite its synthetic versatility .

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